



Application Notes and Protocols for In Vitro Analysis of the STING Pathway

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Compound of Interest		
Compound Name:	Sting-IN-5	
Cat. No.:	B10861983	Get Quote

A-Note on "Sting-IN-5": The specific term "Sting-IN-5" does not correspond to a widely recognized or publicly documented protocol or compound in the scientific literature as of the latest update. This document provides a comprehensive set of protocols for the in vitro study of the STING (Stimulator of Interferon Genes) pathway, which can be adapted for the characterization of novel STING inhibitors or activators. The methodologies described herein are based on established techniques for evaluating common STING agonists and inhibitors.

Introduction

The STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or from host cellular damage. [1] Activation of STING leads to the production of type I interferons (IFNs) and other proinflammatory cytokines, mounting a robust immune response.[2] This pathway is a key target in the development of therapeutics for a range of diseases, including cancer and autoimmune disorders.

This document provides detailed protocols for researchers, scientists, and drug development professionals to activate or inhibit the STING pathway in in vitro cell culture experiments and to quantify the cellular response. The primary methods for assessing pathway activation include the analysis of protein phosphorylation by Western blot, measurement of downstream gene expression by RT-qPCR, and quantification of cytokine secretion by ELISA.

Signaling Pathway Overview

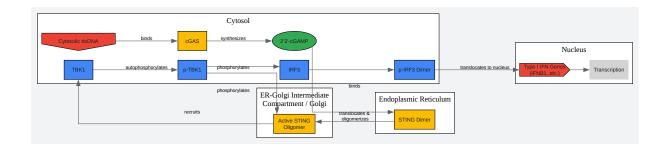


Methodological & Application

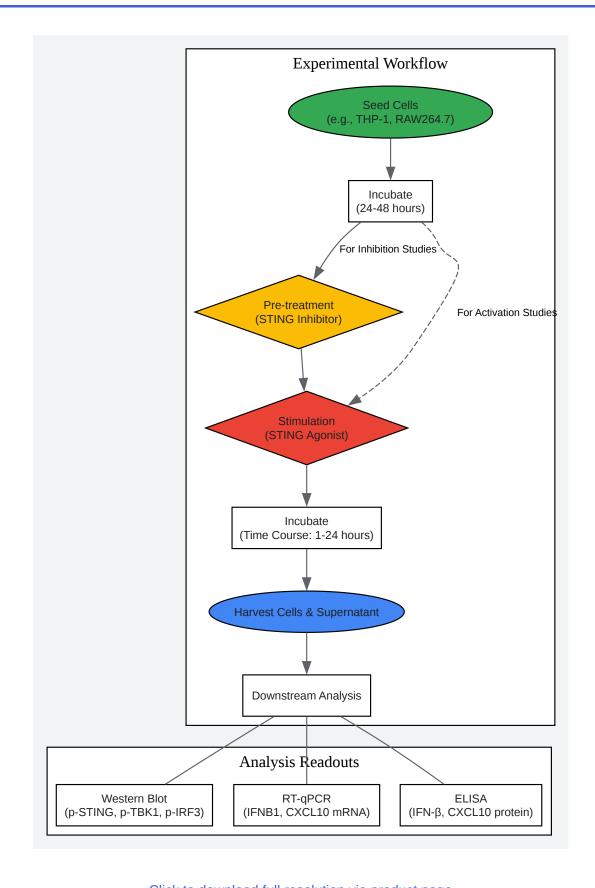
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The canonical cGAS-STING pathway is initiated by the binding of cytosolic double-stranded DNA (dsDNA) to cyclic GMP-AMP synthase (cGAS). Activated cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, a transmembrane protein located in the endoplasmic reticulum (ER).[1] This binding event triggers a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.[3] During this trafficking, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I IFNs and other inflammatory cytokines.[2][4]









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